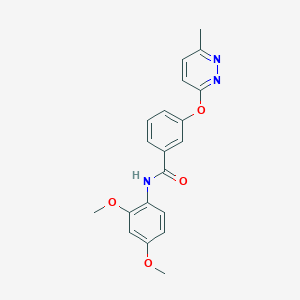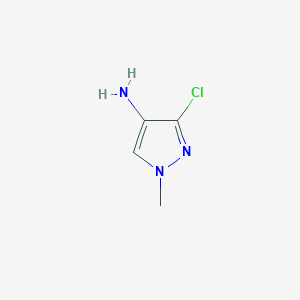
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as α7 nicotinic acetylcholine receptor (nAChR) agonists.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide acts as an agonist of the α7 nAChR, a receptor that is highly expressed in the brain and is involved in several physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide results in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to have several biochemical and physiological effects in animal models. These include improving cognitive function, reducing inflammation, protecting against neuronal damage, and reducing pain sensitivity. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide also has several limitations, including its poor solubility in water and its rapid metabolism in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. These include investigating its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury, as well as exploring its mechanism of action in more detail. Additionally, the development of new formulations and delivery methods for N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves several steps, including the preparation of 2,4-dimethoxybenzaldehyde, 6-methylpyridazin-3-ol, and 3-aminobenzoic acid. These three compounds are then reacted together to form N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. The synthesis of N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been reported in several research articles, including a study by Gopalakrishnan et al. (2009).
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has also been investigated for its potential use in the treatment of chronic pain and addiction.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-7-10-19(23-22-13)27-16-6-4-5-14(11-16)20(24)21-17-9-8-15(25-2)12-18(17)26-3/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHPOBMWAAFZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2677375.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)





![N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2677390.png)

![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)
![N-[(5-methylfuran-2-yl)methyl]docosanamide](/img/structure/B2677394.png)